2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a bromo and chloro-substituted phenoxy group, as well as a dimethoxy-substituted phenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 4-bromo-2-chlorophenol: This can be achieved by bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(4-bromo-2-chlorophenoxy)acetic acid: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Amidation: The final step involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic and amide groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-(4-bromo-2-chlorophenoxy)acetic acid and 3,4-dimethoxyaniline.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo, chloro, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide: Lacks the dimethoxy substitution, which may affect its chemical reactivity and biological activity.
2-(4-bromo-2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide: Contains only one methoxy group, potentially altering its properties.
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: The position of the methoxy group can influence its interactions and stability.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy group and the dimethoxy substitution on the phenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
